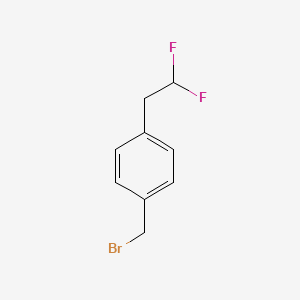
1-(Bromomethyl)-4-(2,2-difluoroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-4-(2,2-difluoroethyl)benzene is an organic compound with the molecular formula C9H9BrF2 It is a derivative of benzene, where a bromomethyl group and a difluoroethyl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-4-(2,2-difluoroethyl)benzene can be achieved through several methods. One common approach involves the bromination of 4-(2,2-difluoroethyl)toluene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the methyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-4-(2,2-difluoroethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, nitriles, or amines.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
1-(Bromomethyl)-4-(2,2-difluoroethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of halogenated benzene derivatives on biological systems.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-(2,2-difluoroethyl)benzene involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The difluoroethyl group imparts unique electronic properties to the molecule, influencing its reactivity and interactions with other compounds.
Comparison with Similar Compounds
Similar Compounds
- 1-(Bromomethyl)-4-(2,2,2-trifluoroethyl)benzene
- 1-(Chloromethyl)-4-(2,2-difluoroethyl)benzene
- 1-(Bromomethyl)-4-(2,2-difluoroethyl)benzene
Uniqueness
This compound is unique due to the presence of both bromomethyl and difluoroethyl groups. This combination imparts distinct reactivity and electronic properties, making it valuable for specific applications in research and industry. The difluoroethyl group, in particular, enhances the compound’s stability and reactivity compared to similar compounds with different halogen substitutions.
Properties
Molecular Formula |
C9H9BrF2 |
|---|---|
Molecular Weight |
235.07 g/mol |
IUPAC Name |
1-(bromomethyl)-4-(2,2-difluoroethyl)benzene |
InChI |
InChI=1S/C9H9BrF2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4,9H,5-6H2 |
InChI Key |
WOBYZCPVTYQJJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


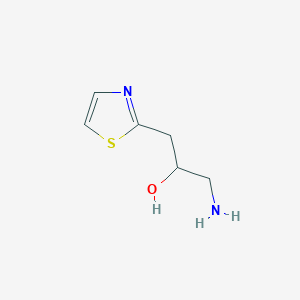
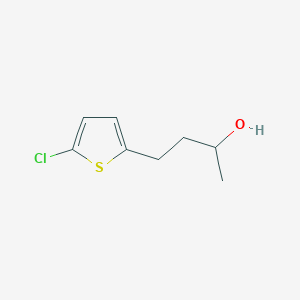
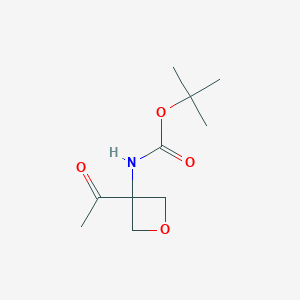
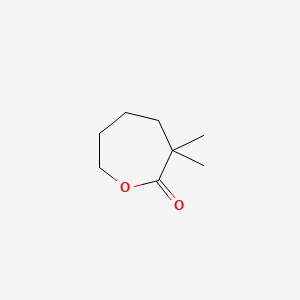

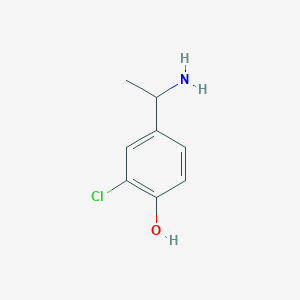
![2,2-Difluoro-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13603456.png)
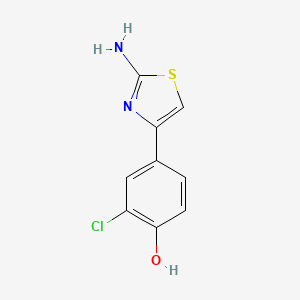
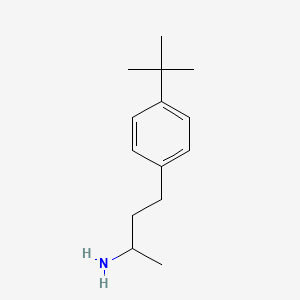
![Tert-butyl3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13603498.png)
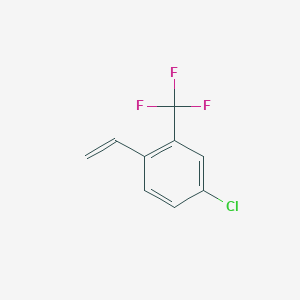
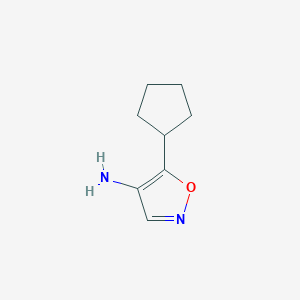
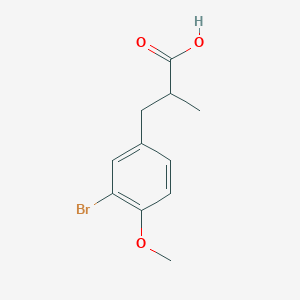
![(s)-2-Amino-2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)ethan-1-ol](/img/structure/B13603521.png)
